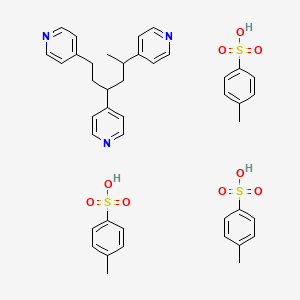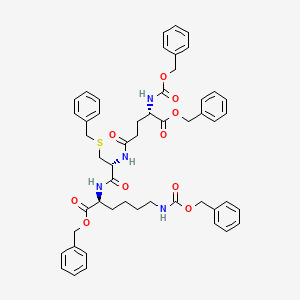
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
Descripción general
Descripción
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-: is a complex organic compound that features multiple benzyl protecting groups. These protecting groups are often used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- typically involves the protection of amino and hydroxyl groups using benzyl chloroformate in the presence of a mild base at room temperature. The reaction conditions are carefully controlled to ensure selective protection of the desired functional groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of nickel boride generated in situ from nickel chloride and sodium borohydride in methanol at ambient temperature has been reported as an efficient method for the deprotection of benzyloxycarbonyl groups .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can occur at the protected functional groups once the protecting groups are removed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nickel boride, palladium on carbon, and other reducing agents are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions once the protecting groups are removed.
Major Products: The major products formed from these reactions depend on the specific functional groups being protected and the conditions used. For example, deprotection of the benzyloxycarbonyl groups yields the corresponding amines and phenols .
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The selective protection and deprotection of functional groups are crucial for achieving the desired synthetic outcomes.
Biology: In biological research, the compound is used to protect amino acids and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting others.
Medicine: The compound has applications in the development of pharmaceuticals, where it is used to protect functional groups during the synthesis of drug molecules.
Industry: In industrial applications, the compound is used in the large-scale synthesis of complex organic molecules. The use of efficient deprotection methods, such as nickel boride, allows for the production of high-purity compounds .
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- involves the selective protection of functional groups using benzyl chloroformate. The benzyl groups reduce the nucleophilic character of the protected functional groups, preventing unwanted reactions during synthesis. Deprotection is achieved using reducing agents such as nickel boride, which selectively removes the benzyl groups to yield the desired products .
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl-L-phenylalanine: Used for similar protective purposes in peptide synthesis.
O-Benzyl-L-serine: Another compound used for protecting hydroxyl groups in organic synthesis.
Uniqueness: N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is unique in its ability to protect multiple functional groups simultaneously, making it highly versatile in complex synthetic processes. The use of nickel boride for deprotection is also a notable feature, offering a simple and efficient method for removing the protecting groups .
Propiedades
IUPAC Name |
benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKITTXXOKHCFMV-OFEBPFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


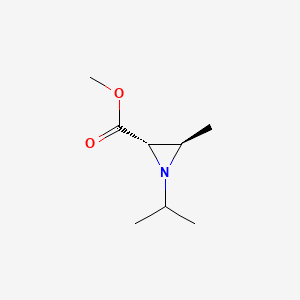


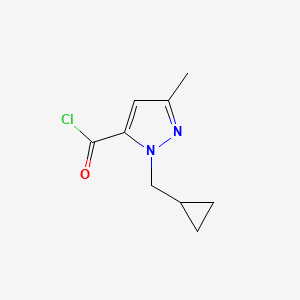
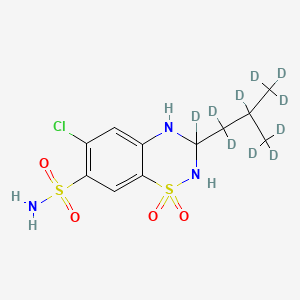



![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)
